molecular formula C17H14N2S B5722810 N-(4-methylphenyl)-2-quinolinecarbothioamide CAS No. 96450-23-6

N-(4-methylphenyl)-2-quinolinecarbothioamide

Cat. No. B5722810
CAS RN: 96450-23-6
M. Wt: 278.4 g/mol
InChI Key: WVOBJRHPTOYUBX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-quinolinecarbothioamide, also known as 4-Methyl-2-(phenylthio)quinoline-3-carboxamide or TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinoline-based compounds, which have been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The exact mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which could explain its cytotoxic effects on cancer cells. TQ has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. TQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
TQ has been shown to possess various biochemical and physiological effects. TQ has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. TQ has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. TQ has been shown to modulate the levels of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). TQ has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which could explain its antioxidant effects.

Advantages and Limitations for Lab Experiments

TQ has several advantages for lab experiments. TQ is a stable and easily synthesizable compound, which makes it readily available for research purposes. TQ has been extensively studied for its potential therapeutic applications, which could provide a basis for further research. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. However, there are also limitations to using TQ in lab experiments. TQ has been shown to have low solubility in water, which could limit its bioavailability. TQ has also been shown to have low stability in acidic conditions, which could affect its biological activity.

Future Directions

There are several future directions for research on TQ. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. Further studies are needed to elucidate the exact mechanism of action of TQ and its potential therapeutic applications. TQ could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. TQ could also be further studied for its potential use in combination with other drugs to enhance their therapeutic efficacy. Finally, TQ could be further studied for its potential use in the development of new drug delivery systems to improve its bioavailability and stability.

Synthesis Methods

TQ can be synthesized by reacting 4-methylbenzene-1,2-diamine with 2-chloro-3-formylquinoline in the presence of thiosemicarbazide. The reaction leads to the formation of TQ as a yellow crystalline solid with a melting point of 247-249°C. The purity of TQ can be improved by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

TQ has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. TQ has been tested against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. TQ has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. TQ has been investigated for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(4-methylphenyl)quinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBJRHPTOYUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358310
Record name 2-Quinolinecarbothioamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarbothioamide, N-(4-methylphenyl)-

CAS RN

96450-23-6
Record name 2-Quinolinecarbothioamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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